
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperidine ring: This step might involve the reaction of the quinoline derivative with piperidine under basic conditions.
Formation of the enone system: This can be done through aldol condensation reactions involving appropriate aldehydes and ketones.
Amidation: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride or benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the enone system, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the enone system or the quinoline ring, using reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom in the compound can be a site for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or the enone system.
Reduction: Reduced forms of the enone system or the quinoline ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure might be useful in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Biochemistry: It might be used as a probe to study biochemical pathways or as a tool in molecular biology experiments.
Industry
Pharmaceuticals: Use in the synthesis of complex drug molecules or as an intermediate in the production of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The quinoline ring might intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness
Functional Groups: The presence of both a quinoline ring and a piperidine ring in the same molecule is relatively unique and can confer specific properties.
Bioactivity: The combination of these functional groups might result in unique bioactive properties, making the compound a valuable candidate for drug development.
Propiedades
Fórmula molecular |
C24H22ClN3O2 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
N-[(Z)-1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H22ClN3O2/c25-21(19-15-18-11-5-6-12-20(18)26-16-19)22(24(30)28-13-7-2-8-14-28)27-23(29)17-9-3-1-4-10-17/h1,3-6,9-12,15-16H,2,7-8,13-14H2,(H,27,29)/b22-21- |
Clave InChI |
YSVYREFSEAGCCE-DQRAZIAOSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)/C(=C(\C2=CC3=CC=CC=C3N=C2)/Cl)/NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CCN(CC1)C(=O)C(=C(C2=CC3=CC=CC=C3N=C2)Cl)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)

![Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13161067.png)
![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
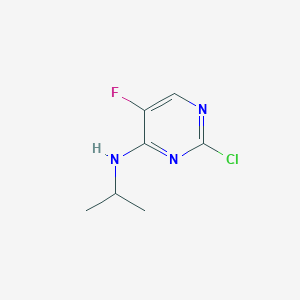

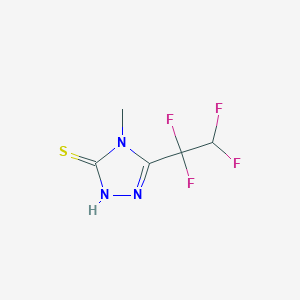

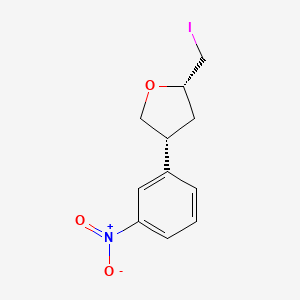
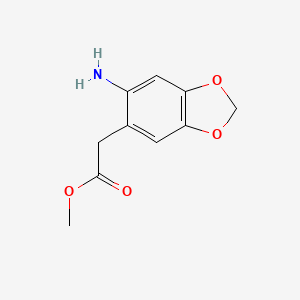
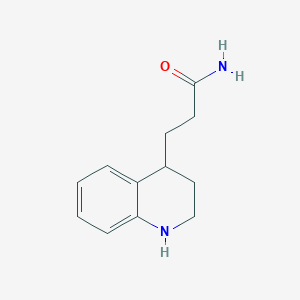
![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)

